

Application Notes and Protocols for Peptide 401

Administration in Rat Studies

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Compound of Interest

Compound Name: Peptide 401

Cat. No.: B549713

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Introduction

Peptide 401, a 22-amino acid peptide originally isolated from bee venom, is a potent mast cell degranulating agent with significant anti-inflammatory properties.[1][2][3] Its ability to modulate the inflammatory response makes it a subject of interest for various therapeutic applications. These application notes provide detailed protocols for the preparation and administration of **Peptide 401** in rat models for preclinical research, focusing on anti-inflammatory and pharmacokinetic studies.

Physicochemical Properties of Peptide 401

A thorough understanding of the physicochemical properties of **Peptide 401** is crucial for its proper handling and use in experimental settings.

Amino Acid Sequence: Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH₂ (Disulfide bridges: Cys3-Cys15, Cys5-Cys19)[1]

Table 1: Physicochemical Properties of **Peptide 401**

Property	Value	Source
Molecular Weight	2587.22 g/mol	[1]
Amino Acid Composition	22 residues	[1]
Solubility	Soluble in water (2.08 mg/mL, requires sonication)	[1]
Appearance	White to off-white solid	[1]

Experimental Protocols

Peptide 401 Solution Preparation

Materials:

- **Peptide 401** (lyophilized powder)
- Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Bath sonicator
- Sterile filters (0.22 µm)

Protocol:

- Calculate the required amount: Determine the total amount of **Peptide 401** needed based on the number of animals, the desired dose, and the injection volume.
- Reconstitution:
 - Allow the lyophilized **Peptide 401** vial to equilibrate to room temperature before opening to prevent condensation.

- Add the calculated volume of sterile saline or PBS to the vial to achieve the desired stock concentration. A common starting concentration is 1 mg/mL.
- Gently vortex the vial to mix.
- Solubilization:
 - For complete dissolution, sonicate the vial in a bath sonicator for 10-15 minutes.^[1] Visual inspection should confirm a clear solution.
- Sterilization:
 - Filter the **Peptide 401** solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility before administration.
- Storage:
 - For immediate use, the solution can be kept on ice.
 - For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Administration of Peptide 401 to Rats

Animal Models:

- Species: Sprague-Dawley or Wistar rats are commonly used.
- Weight: 200-250 g.
- Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
- Ethics: All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Table 2: Recommended Dosing and Administration Routes for **Peptide 401** in Rats

Parameter	Subcutaneous (SC) Administration	Intravenous (IV) Administration
Effective Dose (Anti-inflammatory)	0.1 mg/kg[1][3]	0.1 mg/kg (extrapolated)
Vehicle	Sterile Saline or PBS	Sterile Saline or PBS
Injection Volume	1 - 5 mL/kg[4]	1 - 5 mL/kg (bolus)[4][5]
Needle Gauge	23-25 G[6]	25-27 G[7]
Injection Site	Loose skin over the back/scruff[8]	Lateral tail vein[7]

A. Subcutaneous (SC) Injection Protocol:

- Animal Restraint: Gently restrain the rat. For a calm animal, manual restraint may be sufficient.
- Site Preparation: Shave the fur from the injection site on the dorsal side (scruff of the neck) and cleanse with 70% ethanol.
- Injection:
 - Pinch the skin to form a tent.
 - Insert the needle (23-25 G) at the base of the tented skin, parallel to the body.
 - Aspirate gently to ensure the needle is not in a blood vessel.
 - Inject the calculated volume of **Peptide 401** solution slowly.
 - Withdraw the needle and apply gentle pressure to the injection site.
- Monitoring: Observe the animal for any signs of distress, local irritation, or systemic adverse reactions.

B. Intravenous (IV) Injection Protocol:

- **Animal Warming:** Warm the rat under a heat lamp or by placing its tail in warm water (40-45°C) for a few minutes to dilate the tail veins.
- **Restraint:** Place the rat in a suitable restrainer.
- **Vein Visualization:** The lateral tail veins are the most accessible.
- **Injection:**
 - Cleanse the tail with 70% ethanol.
 - Insert the needle (25-27 G) into the vein at a shallow angle.
 - Successful entry into the vein is often indicated by a flash of blood in the needle hub.
 - Inject the **Peptide 401** solution slowly as a bolus (over 1-2 seconds).
 - Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.
- **Monitoring:** Closely monitor the animal for any immediate adverse reactions such as respiratory distress or changes in behavior.

Data Presentation

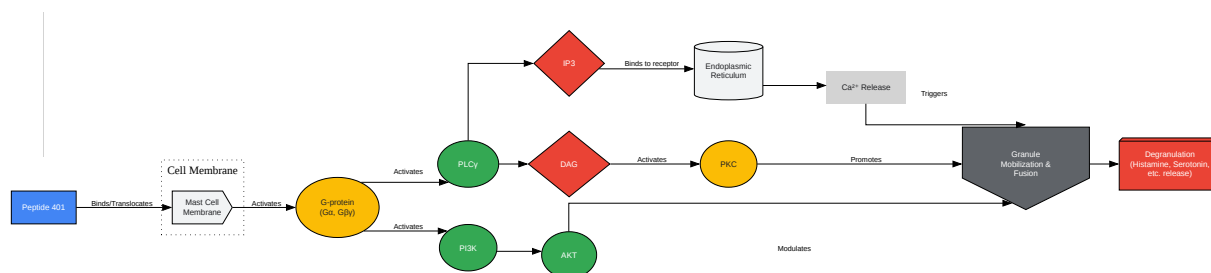
Table 3: Example Data Collection for Anti-inflammatory Study (Carrageenan-Induced Paw Edema)

Treatment Group	Dose (mg/kg)	Route	Paw Volume (mL) at 0 hr	Paw Volume (mL) at 1 hr	Paw Volume (mL) at 2 hr	Paw Volume (mL) at 4 hr	% Inhibition of Edema at 4 hr
Vehicle Control	-	SC	0%				
Peptide 401	0.1	SC					
Peptide 401	0.5	SC					
Positive Control (e.g., Indomethacin)	10	PO					

Signaling Pathway and Experimental Workflow

Signaling Pathway of Peptide 401-Induced Mast Cell Degranulation

Peptide 401 induces mast cell degranulation through a G-protein coupled receptor (GPCR) mediated pathway, which may involve direct interaction with G-proteins.[9] This leads to the activation of downstream signaling cascades, culminating in the release of inflammatory mediators.

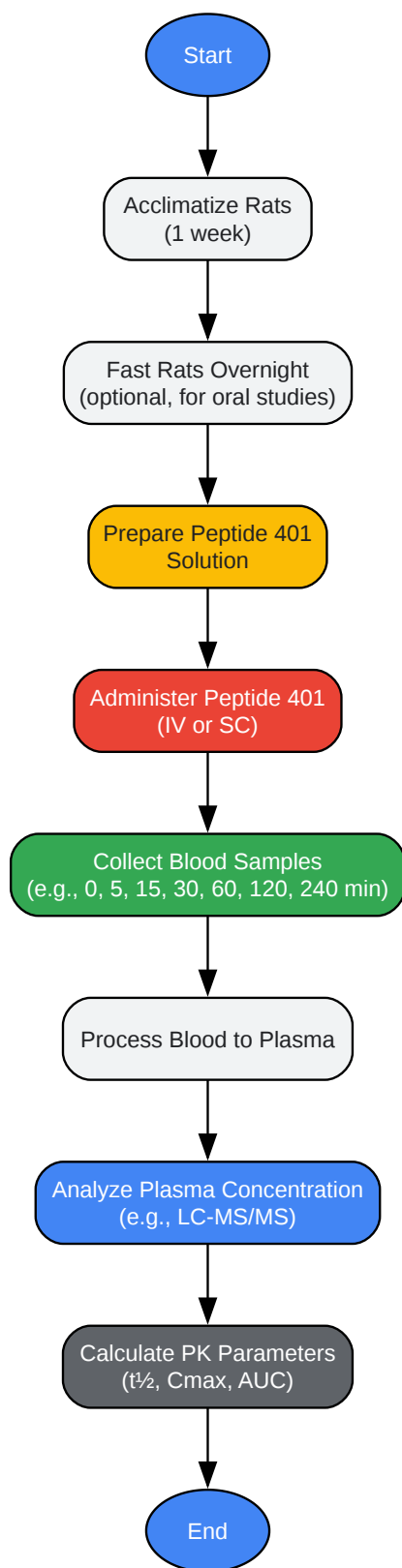


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Caption: Signaling pathway of **Peptide 401**-induced mast cell degranulation.

Experimental Workflow for a Rat Pharmacokinetic Study

A typical pharmacokinetic study involves administering the peptide and then collecting blood samples at various time points to determine its concentration in the plasma.



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Caption: Experimental workflow for a pharmacokinetic study of **Peptide 401** in rats.

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